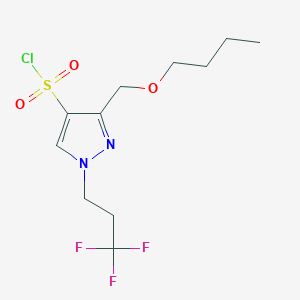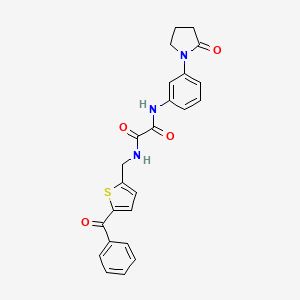
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as BTPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide' involves the reaction of two starting materials, namely 5-benzoylthiophene-2-carboxylic acid and N-(3-aminophenyl)pyrrolidine-2,5-dione, followed by a series of chemical reactions to form the final product.
Starting Materials
5-benzoylthiophene-2-carboxylic acid, N-(3-aminophenyl)pyrrolidine-2,5-dione, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, wate
Reaction
Step 1: Activation of 5-benzoylthiophene-2-carboxylic acid with DCC and NHS in DMF to form the corresponding NHS ester., Step 2: Addition of N-(3-aminophenyl)pyrrolidine-2,5-dione to the reaction mixture in the presence of TEA to form the intermediate product., Step 3: Removal of the DCC byproduct by filtration and washing with DCM., Step 4: Purification of the intermediate product by column chromatography using ethyl acetate as the eluent., Step 5: Reaction of the purified intermediate product with oxalyl chloride and TEA in DCM to form the corresponding acid chloride., Step 6: Addition of the acid chloride to a solution of N-(3-aminophenyl)pyrrolidine-2,5-dione in DMF in the presence of TEA to form the final product., Step 7: Purification of the final product by column chromatography using ethyl acetate as the eluent., Step 8: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Mecanismo De Acción
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide acts by inhibiting the activity of protein kinase CK2, an enzyme that is involved in the regulation of various cellular processes. By inhibiting CK2, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide disrupts the signaling pathways that are essential for the survival and growth of cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of CK2, and reduce inflammation. Additionally, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and potential applications in various fields. However, its synthesis method is complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One potential direction is the optimization of its synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Finally, the development of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide derivatives with improved properties and efficacy is another potential direction for future research.
Conclusion:
In conclusion, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a promising chemical compound with potential applications in various fields, particularly in cancer research. Its synthesis method is complex but yields high purity and low toxicity. N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide acts by inhibiting CK2, leading to the induction of apoptosis in cancer cells and reducing inflammation. Further research is needed to explore its potential applications in the treatment of various diseases and to develop derivatives with improved properties and efficacy.
Aplicaciones Científicas De Investigación
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-21-10-5-13-27(21)18-9-4-8-17(14-18)26-24(31)23(30)25-15-19-11-12-20(32-19)22(29)16-6-2-1-3-7-16/h1-4,6-9,11-12,14H,5,10,13,15H2,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXGUDZNRDSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

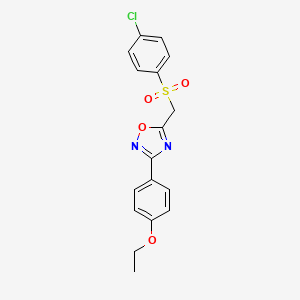
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
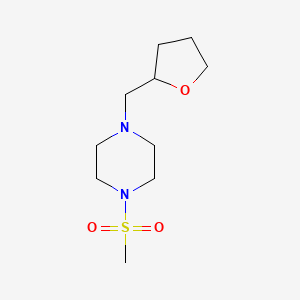
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)
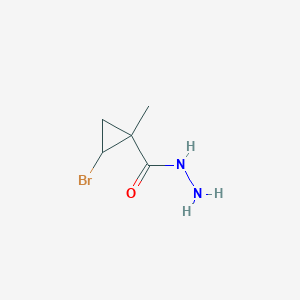
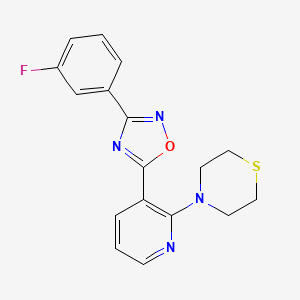
![(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580720.png)

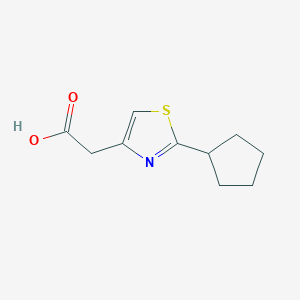
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2580726.png)
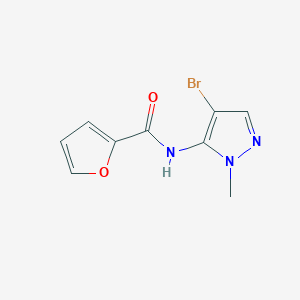
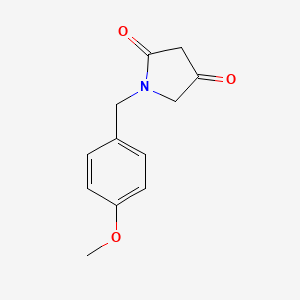
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
